
2-(4-Tert-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Tert-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C22H23NO2 and its molecular weight is 333.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-Tert-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a quinoline derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes a quinoline core and various substituents that enhance its pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C22H23NO2
- Molecular Weight : 333.42 g/mol
- Key Functional Groups : Quinoline ring, carboxylic acid, tert-butyl and dimethyl substituents.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, its interaction with topoisomerase enzymes suggests potential anticancer properties by interfering with DNA replication.
- Receptor Modulation : The tert-butylphenyl group enhances binding affinity to specific receptors, which may modulate their activity and lead to therapeutic effects in conditions such as inflammation and cancer.
- Antioxidant Activity : Research indicates that quinoline derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A notable study highlighted its ability to decrease cell viability in Burkitt lymphoma cells (BJAB) through mechanisms involving the inhibition of eIF4A, a key regulator of protein synthesis in cancer cells .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in vitro. Its structural similarity to known anti-inflammatory agents suggests potential use in treating inflammatory diseases .
Antioxidant Properties
Research indicates that the compound possesses antioxidant capabilities, which may help mitigate oxidative stress and related cellular damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism
A study conducted on the compound's effects on Burkitt lymphoma cells revealed that it acts as an RNA-competitive inhibitor of eIF4A. This interaction disrupts RNA binding and ATP hydrolysis, leading to reduced protein synthesis essential for tumor growth . The findings suggest that further exploration into this mechanism could unveil new therapeutic strategies for cancer treatment.
Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
Recent studies have highlighted the potential of 2-(4-tert-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid as an antileishmanial agent. Leishmaniasis is a disease caused by protozoan parasites, and there is an urgent need for new therapeutic agents due to the limited effectiveness of current treatments. The compound has shown promising results in vitro against Leishmania species, with several derivatives exhibiting effective concentration (EC50) values below 10 µM, indicating high potency against intracellular amastigotes of Leishmania (V) panamensis .
Case Study: Structure-Activity Relationship (SAR)
A study synthesized various derivatives of the compound and evaluated their antileishmanial activity. The results indicated that modifications at specific positions significantly influenced the biological activity. For instance, compounds with alkyl chains at C-2 demonstrated higher leishmanicidal activity compared to those with phenyl substitutions . This SAR analysis is crucial for optimizing the efficacy of new antileishmanial drugs.
Modulation of CFTR Activity
Another significant application of this compound lies in its potential to modulate the cystic fibrosis transmembrane conductance regulator (CFTR) activity. CFTR is essential for maintaining ion balance in epithelial cells, and mutations can lead to cystic fibrosis—a severe genetic disorder affecting the lungs and digestive system. The compound has been explored for its ability to address defects in CFTR processing and trafficking associated with mutations like F508del .
Other Biological Activities
In addition to its antileishmanial and CFTR-modulating properties, this compound has been investigated for various other biological activities:
- Antioxidant Properties : Compounds with similar quinoline structures have demonstrated antioxidant effects, which may be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation, which could be relevant in treating chronic inflammatory conditions.
Data Summary Table
Application | Activity | EC50 Values | Remarks |
---|---|---|---|
Antileishmanial | Active against Leishmania species | < 10 µM | Promising candidates for drug development |
CFTR Modulation | Enhances trafficking of mutant CFTR | Not specified | Potential treatment for cystic fibrosis |
Antioxidant | Reduces oxidative stress | Not specified | Relevant for oxidative stress-related diseases |
Anti-inflammatory | Reduces inflammation | Not specified | Potential use in chronic inflammatory diseases |
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-13-10-14(2)20-17(11-13)18(21(24)25)12-19(23-20)15-6-8-16(9-7-15)22(3,4)5/h6-12H,1-5H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDVWLBSLJOYDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)(C)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.